Crystal Structure and Hydrogen-Bonding Architecture
The single-crystal X-ray structure of 5-chloro-4,6-dimethoxypyrimidin-2-amine (C₆H₈ClN₃O₂) has been solved in the monoclinic space group P2₁/n (No. 14) with unit cell parameters a = 5.066(3) Å, b = 12.775(8) Å, c = 12.587(8) Å, β = 94.060(8)°, V = 812.5(9) ų, Z = 4, measured at T = 296(2) K [1]. In the crystal, molecules are linked by paired N-H···O hydrogen bonds forming a C(8)C(8)[R₂²(6)] chain of rings propagated along the [010] direction [1]. In contrast, the non-chlorinated analog 2-amino-4,6-dimethoxypyrimidine (C₆H₉N₃O₂) crystallizes in space group C2/c (No. 15) with unit cell parameters a = 12.3971(5) Å, b = 8.3608(5) Å, c = 14.5237(7) Å, β = 106.585(3)°, V = 1442.75(13) ų, measured at T = 120(2) K, and exhibits a fundamentally different hydrogen-bonded architecture consisting of chains of fused rings and a centrosymmetric dimer [2].
| Evidence Dimension | Crystal system, space group, unit cell parameters, and hydrogen-bonding motif |
|---|---|
| Target Compound Data | Monoclinic, P2₁/n, a = 5.066(3) Å, b = 12.775(8) Å, c = 12.587(8) Å, β = 94.060(8)°, V = 812.5(9) ų, Z = 4, T = 296 K. Hydrogen bonding: paired N-H···O chains along [010]. |
| Comparator Or Baseline | 2-Amino-4,6-dimethoxypyrimidine: Monoclinic, C2/c, a = 12.3971(5) Å, b = 8.3608(5) Å, c = 14.5237(7) Å, β = 106.585(3)°, V = 1442.75(13) ų, T = 120 K. Hydrogen bonding: chains of fused rings and centrosymmetric dimer. |
| Quantified Difference | Different space group (P2₁/n vs. C2/c); unit cell volume of target is ~56% of comparator despite containing a heavier Cl atom; distinct hydrogen-bonded supramolecular architecture. |
| Conditions | Single-crystal X-ray diffraction; Mo Kα radiation (λ = 0.71073 Å). Target measured at 296 K; comparator measured at 120 K. |
Why This Matters
The distinct crystal packing and hydrogen-bonding network directly affect solid-state stability, dissolution behavior, and ease of co-crystallisation; this is critical when selecting a specific aminopyrimidine for solid-form screening or formulation development.
- [1] Yan S, Xue M, He X, Wang C, Wang Z, Wang J. The crystal structure of 5-chloro-4,6-dimethoxypyrimidin-2-amine, C₆H₈ClN₃O₂. Zeitschrift für Kristallographie – New Crystal Structures. 2020;235(4):815-816. doi:10.1515/ncrs-2020-0026. View Source
- [2] Low JN, Quesada A, Marchal A, Melguizo M, Nogueras M, Glidewell C. Hydrogen bonding in 2-amino-4,6-dimethoxypyrimidine, 2-benzylamino-4,6-bis(benzyloxy)pyrimidine and 2-amino-4,6-bis(N-pyrrolidino)pyrimidine: chains of fused rings and a centrosymmetric dimer. Acta Crystallographica Section C. 2002;58(5):o289-o294. doi:10.1107/S010827010200442X. View Source
